2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is a complex organic compound that features a unique structure combining a furyl group, an indene core, and a chlorinated phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE typically involves multi-step organic reactions. One common method starts with the preparation of the indene-1,3-dione core, followed by the introduction of the furyl and chlorinated phenyl groups through a series of condensation and substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process, ensuring consistent quality and reducing waste.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions, including solvent choice and temperature, play a significant role in determining the outcome and efficiency of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions due to its unique structure.
Industry: The compound can be used in the development of new materials with desirable properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its binding affinity and specificity are essential to understanding its effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole core, such as indole-3-acetic acid, share structural similarities and may exhibit comparable biological activities.
Furyl Compounds: Molecules containing a furyl group, like furfural, can be compared in terms of reactivity and applications.
Chlorinated Phenyl Compounds: Chlorinated aromatic compounds, such as chlorobenzene, provide insights into the effects of chlorination on chemical properties.
Uniqueness
2-{[5-(3-CHLORO-2-METHYLPHENYL)FURAN-2-YL]METHYLIDENE}-2,3-DIHYDRO-1H-INDENE-1,3-DIONE is unique due to its combination of structural features, which confer distinct reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and development.
Properties
Molecular Formula |
C21H13ClO3 |
---|---|
Molecular Weight |
348.8g/mol |
IUPAC Name |
2-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C21H13ClO3/c1-12-14(7-4-8-18(12)22)19-10-9-13(25-19)11-17-20(23)15-5-2-3-6-16(15)21(17)24/h2-11H,1H3 |
InChI Key |
AGTFRBZQJUXAKT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=C3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.